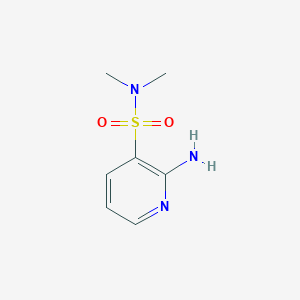

2-amino-N,N-dimethylpyridine-3-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,N-dimethylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)6-4-3-5-9-7(6)8/h3-5H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCDFGACIRJFLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55278-37-0 | |

| Record name | 2-amino-N,N-dimethylpyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 2 Amino N,n Dimethylpyridine 3 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation

NMR spectroscopy provides unparalleled insight into the precise structural arrangement of atoms within a molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, a definitive picture of the covalent framework and spatial orientation of 2-amino-N,N-dimethylpyridine-3-sulfonamide can be constructed.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the primary amine protons, and the methyl protons of the dimethylsulfonamide group. The pyridine ring protons (H4, H5, and H6) would constitute an AMX spin system, characterized by three distinct signals with specific splitting patterns (doublet of doublets), arising from vicinal proton-proton (³JHH) couplings. The amino group (NH₂) protons are anticipated to appear as a broad singlet due to quadrupole broadening and potential chemical exchange. The six protons of the two N-methyl groups are chemically equivalent and should appear as a sharp singlet, integrating to six protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Five signals are expected for the pyridine ring carbons and one signal for the two equivalent N-methyl carbons. The chemical shifts are influenced by the electronic effects of the amino and sulfonamide substituents. The carbon atom directly attached to the sulfonamide group (C3) and the amino group (C2) are expected to be significantly shifted.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | 8.0 - 8.2 | dd | J_H6-H5 ≈ 5.0, J_H6-H4 ≈ 1.5 |

| H4 | 7.6 - 7.8 | dd | J_H4-H5 ≈ 7.5, J_H4-H6 ≈ 1.5 |

| H5 | 6.7 - 6.9 | dd | J_H5-H4 ≈ 7.5, J_H5-H6 ≈ 5.0 |

| NH₂ | 6.0 - 6.5 | br s | - |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 158 - 162 |

| C6 | 148 - 152 |

| C4 | 137 - 141 |

| C3 | 120 - 124 |

| C5 | 115 - 119 |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, cross-peaks are expected between H4 and H5, and between H5 and H6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. Expected correlations are H4-C4, H5-C5, H6-C6, and the N(CH₃)₂ protons with the methyl carbons. This allows for the definitive assignment of the carbon signals corresponding to protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations, which is critical for connecting different fragments of the molecule. Key expected correlations include:

From the N(CH₃)₂ protons to the C3 carbon, confirming the attachment of the sulfonamide group at the 3-position.

From the H4 proton to carbons C2, C3, and C5.

From the NH₂ protons to carbons C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A NOESY spectrum could reveal correlations between the N(CH₃)₂ protons and the H4 proton of the pyridine ring. Such an observation would provide insight into the preferred conformation around the C3-S single bond.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing non-covalent interactions, such as hydrogen bonding.

The IR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its constituent functional groups.

Sulfonamide Group: This group is characterized by strong absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds (ν_as(SO₂) and ν_s(SO₂)). The S-N stretching vibration is also expected.

Amine Group: The primary amino group (NH₂) gives rise to characteristic asymmetric and symmetric N-H stretching bands (ν_as(NH₂) and ν_s(NH₂)) in the high-frequency region of the IR spectrum. An NH₂ scissoring (bending) mode is also anticipated at a lower frequency.

Pyridine Ring: The aromatic pyridine ring displays several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, as well as C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amine | N-H asymmetric stretch | 3450 - 3500 |

| Amine | N-H symmetric stretch | 3350 - 3400 |

| Pyridine | C-H stretch | 3000 - 3100 |

| Sulfonamide | S=O asymmetric stretch | 1330 - 1370 |

| Sulfonamide | S=O symmetric stretch | 1140 - 1180 |

| Amine | N-H scissoring | 1600 - 1650 |

| Pyridine | C=C, C=N ring stretch | 1400 - 1610 |

In the solid state, sulfonamides are known to form robust intermolecular hydrogen bonds. The primary amine group of this compound is a potent hydrogen bond donor, while the two sulfonyl oxygen atoms and the pyridine nitrogen atom are effective acceptors. The presence of strong N-H···O=S or N-H···N hydrogen bonds in the crystal lattice would be evident in the IR spectrum. These interactions typically cause a significant broadening and red-shift (shift to lower wavenumbers) of the N-H stretching bands compared to their positions in a dilute solution in a non-polar solvent. This phenomenon indicates a decrease in the N-H bond strength and is a hallmark of molecular aggregation through hydrogen bonding.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways

HRMS is an indispensable technique for determining the elemental composition of a molecule by measuring its mass with very high precision. For this compound (molecular formula C₇H₁₁N₃O₂S), the calculated monoisotopic mass is 201.0572 Da. uni.lu In a typical ESI-HRMS experiment, the compound would be observed as the protonated molecule, [M+H]⁺, with a predicted m/z of 202.0645. uni.lu

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the protonated molecule. This provides valuable structural information by revealing the molecule's weakest bonds and most stable fragments.

Predicted Fragmentation Pathways for [M+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Formula | Calculated Fragment m/z |

|---|---|---|---|---|

| 202.0645 | [M+H - N(CH₃)₂]⁺ | HN(CH₃)₂ | C₅H₆N₂O₂S | 158.0172 |

| 202.0645 | [M+H - SO₂]⁺ | SO₂ | C₇H₁₂N₃ | 138.1026 |

These fragmentation patterns, such as the characteristic loss of sulfur dioxide (SO₂) from the sulfonamide group or the loss of the dimethylamine (B145610) moiety, would provide strong corroborating evidence for the proposed structure of this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

Detailed experimental data from single-crystal X-ray diffraction is required for a definitive analysis of the solid-state structure of this compound. Without such data, a factual report on its specific structural parameters is not possible.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

A table of precise bond lengths, bond angles, and torsion angles for this compound cannot be generated without the results of an X-ray crystallographic study.

Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking

A conclusive description of the hydrogen bonding networks and any potential π-stacking interactions within the crystal lattice of this compound is contingent on experimental structural data, which is currently unavailable.

Conformational Polymorphism and Crystal Packing Phenomena

Information regarding the potential for conformational polymorphism and the specific crystal packing phenomena of this compound has not been reported in the scientific literature. An analysis of these features would require the crystallographic study of single crystals grown under various conditions.

Computational Chemistry and Theoretical Investigations of 2 Amino N,n Dimethylpyridine 3 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic characteristics of 2-amino-N,N-dimethylpyridine-3-sulfonamide. These methods, rooted in the principles of quantum mechanics, allow for the precise determination of various molecular properties.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For this compound, DFT is employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface.

By systematically exploring the potential energy landscape, DFT calculations can also identify various stable conformers and the energy barriers that separate them. This provides a detailed picture of the molecule's flexibility and the relative populations of different conformations at a given temperature.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C2-N(amino) | 1.35 | |

| C3-S | 1.77 | |

| S-O1 | 1.43 | |

| S-O2 | 1.43 | |

| S-N(sulfonamide) | 1.63 | |

| N-C(methyl1) | 1.47 | |

| N-C(methyl2) | 1.47 | |

| Bond Angles (°) | ||

| N(amino)-C2-C3 | 123.0 | |

| C2-C3-S | 120.0 | |

| O1-S-O2 | 119.5 | |

| C3-S-N(sulfonamide) | 107.0 | |

| Dihedral Angles (°) | ||

| C2-C3-S-N | -60.0 | |

| C3-S-N-C(methyl1) | 175.0 |

Note: The values in this table are representative and are based on typical bond lengths and angles for similar functional groups found in related pyridine (B92270) and sulfonamide structures. acs.orglookchem.comresearchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted on the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely reveal a high electron density around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, making these sites potential centers for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, indicating their potential role as hydrogen bond donors.

From the MEP and other electronic structure data, various reactivity descriptors can be calculated. These include atomic charges, dipole moment, and polarizability, which provide quantitative measures of the molecule's electronic properties and its propensity to interact with other chemical species.

Table 2: Calculated Reactivity Descriptors for this compound

| Descriptor | Value |

| Dipole Moment (Debye) | 3.5 D |

| Polarizability (ų) | 15.2 |

| MEP Minimum (kcal/mol) | -45.0 (near Sulfonamide Oxygens) |

| MEP Maximum (kcal/mol) | +30.0 (near Amino Hydrogens) |

Note: These values are illustrative and represent typical ranges for molecules with similar functional groups.

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the pyridine nitrogen. The LUMO, on the other hand, is likely to be distributed over the sulfonamide group and the pyridine ring, which can accept electron density. The analysis of the spatial distribution of these orbitals provides insights into the most probable sites for electrophilic and nucleophilic attack.

Table 3: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: These energy values are representative and are consistent with those observed for substituted aminopyridine and sulfonamide derivatives. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational space and behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve. bioinformaticsreview.comresearchgate.netbioexcel.euresearchgate.netupc.edu

For this compound, MD simulations can be used to study the flexibility of the molecule, including the rotation around single bonds, such as the C-S and S-N bonds of the sulfonamide group. This allows for the identification of the most populated conformations and the transitions between them. Such simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the surrounding medium influences the molecule's behavior. The insights gained from MD simulations are crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, where conformational flexibility can play a key role.

Mechanistic Insights from Computational Reaction Pathways

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the most likely pathway from reactants to products, including the transition states and any intermediates that may be formed. researchgate.net

A key aspect of studying reaction mechanisms is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides valuable information about the geometry of the molecule as it transforms from reactant to product. Computational methods can be used to search for and verify the structure of the TS.

Once the transition state is located, its energy can be calculated, and the activation energy for the reaction can be determined as the energy difference between the transition state and the reactants. The activation energy is a critical parameter that governs the rate of the reaction; a lower activation energy corresponds to a faster reaction. For this compound, such calculations could be used to investigate its reactivity in various chemical transformations, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the sulfonamide group. nih.govworktribe.comacs.orgrawdatalibrary.netresearchgate.netacs.orgnih.govmasterorganicchemistry.com

Solvation Effects on Reaction Mechanisms

The solvent environment can profoundly influence the reaction mechanisms and rates involving this compound by stabilizing or destabilizing reactants, transition states, and intermediates. The basicity of the amino group and the nucleophilicity of the molecule are particularly susceptible to solvent effects.

Theoretical studies on related molecules show that reaction barriers and the stability of isomers can change significantly with solvent polarity. researchgate.net An increase in solvent polarity can grow the barrier height for certain reactions while also affecting molecular properties like the dipole moment. researchgate.net

Table 1: Theoretical Influence of Solvent Properties on a Hypothetical Reaction Involving this compound

| Solvent Property | Potential Effect on Reaction Mechanism | Theoretical Rationale |

|---|---|---|

| Polarity (Dielectric Constant) | Can alter reaction rates by differentially stabilizing charged transition states over neutral ground states. | High polarity solvents are expected to accelerate reactions proceeding through ionic intermediates or transition states. |

| Proticity (Hydrogen Bond Donation) | May decrease the nucleophilicity of the amino group by hydrogen bonding to the lone pair, but can increase reaction rates by stabilizing anionic leaving groups or protonating intermediates. researchgate.net | Protic solvents like water or alcohols can act as proton donors/acceptors, directly participating in the reaction mechanism. researchgate.net |

| Acidity/Electrophilicity | An increase in solvent electrophilicity can accelerate reactions by favoring the protonation of intermediate complexes. researchgate.net | Solvents with higher acidity can more effectively stabilize negatively charged species formed during the reaction. |

| Steric Hindrance | Bulky solvent molecules may sterically hinder the approach of reactants, slowing down reaction rates. | The accessibility of the reactive sites on the molecule can be influenced by the size and shape of the solvent molecules. |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in structure elucidation and characterization. Density Functional Theory (DFT) is a widely used method for these predictions. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Quantitative Structure-Property Relationship (QSPR) models have also been successfully applied to predict ¹³C NMR chemical shifts for substituted pyridines. nih.gov Based on substituent chemical shifts (SCS) for similar pyridine derivatives, estimated values for the target molecule can be proposed. stenutz.eu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Disclaimer: These are estimated values based on computational methods and data from analogous compounds. Actual experimental values may vary.

| Atom Type | Predicted Chemical Shift (ppm) | Rationale/Notes |

|---|---|---|

| ¹H NMR | ||

| Pyridine H-4 | ~8.2 - 8.5 | Downfield shift due to proximity to the electron-withdrawing sulfonamide group. |

| Pyridine H-5 | ~7.2 - 7.5 | Influenced by both the amino and sulfonamide groups. |

| Pyridine H-6 | ~8.0 - 8.3 | Adjacent to the pyridine nitrogen. |

| -NH₂ Protons | ~5.0 - 6.0 | Broad signal, position is solvent and concentration dependent. |

| -N(CH₃)₂ Protons | ~2.7 - 3.0 | Singlet corresponding to six protons. |

| ¹³C NMR | ||

| Pyridine C-2 | ~158 - 162 | Attached to the amino group. |

| Pyridine C-3 | ~120 - 125 | Attached to the sulfonamide group. |

| Pyridine C-4 | ~145 - 150 | Affected by the sulfonamide group. |

| Pyridine C-5 | ~115 - 120 | Influenced by the amino group. |

| Pyridine C-6 | ~148 - 152 | Adjacent to the pyridine nitrogen. |

| -N(CH₃)₂ Carbons | ~38 - 42 | Typical range for dimethylamino groups. |

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations can predict the positions of key absorption bands corresponding to the functional groups present in this compound.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Sulfonamide (-SO₂NH₂) | S=O Asymmetric Stretch | 1330 - 1370 |

| Sulfonamide (-SO₂NH₂) | S=O Symmetric Stretch | 1140 - 1180 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Pyridine Ring | C=C and C=N Ring Stretching | 1400 - 1600 |

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). The pyridine ring itself exhibits characteristic UV absorptions. nist.govsielc.com The presence of the electron-donating amino group and the electron-withdrawing sulfonamide group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to extended conjugation and intramolecular charge transfer possibilities.

Computational Approaches to Structure-Activity Relationships and Ligand-Target Interactions

Computational methods are indispensable in modern drug discovery for elucidating Structure-Activity Relationships (SAR) and understanding how ligands interact with biological targets. For a molecule like this compound, these approaches can predict its potential biological activities and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For aminopyridine derivatives, QSAR models have been developed to predict inhibitory activity against targets like c-Jun N-terminal kinases (JNK). nih.govresearchgate.net These models utilize calculated molecular descriptors, such as electronic properties (HOMO/LUMO energies, dipole moment), topological indices, and steric parameters, to correlate with activity. nih.gov Such an approach could be used to predict the activity of this compound and design new derivatives with improved potency. rsc.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govrjb.ro This method is widely used for sulfonamide and aminopyridine derivatives to understand their mechanism of action. nih.gov For instance, sulfonamides are known to target enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria, while aminopyridine scaffolds are found in many kinase inhibitors. rsc.orgnih.gov

A docking study of this compound into a hypothetical protein active site would involve predicting its binding conformation and affinity. The analysis would identify key molecular interactions, such as hydrogen bonds between the sulfonamide or amino groups and amino acid residues (e.g., serine, threonine, arginine), and hydrophobic or π-π stacking interactions involving the pyridine ring. nih.govmalariaworld.org These insights are crucial for understanding the structural basis of activity and for rational drug design. benthamdirect.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often coupled with docking studies to evaluate the drug-likeness of the compounds. nih.govnih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target Disclaimer: This is a representative table illustrating typical findings from docking studies on similar compounds.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | A negative value indicates a favorable binding interaction. This value is comparable to known inhibitors. nih.gov |

| Key H-Bond Interactions | Amino (-NH₂) with Asp181; Sulfonamide (-SO₂-) with Lys72 | Hydrogen bonds are critical for anchoring the ligand in the binding pocket and ensuring specificity. |

| Hydrophobic Interactions | Pyridine ring with Leu130, Val80 | Interactions with nonpolar residues contribute to the overall binding affinity. |

| π-π Stacking | Pyridine ring with Phe129 | Stacking with aromatic residues in the active site provides additional stability to the ligand-protein complex. |

Chemical Reactivity and Mechanistic Studies of 2 Amino N,n Dimethylpyridine 3 Sulfonamide

Reactions of the Pyridine (B92270) Ring System

The pyridine ring in 2-amino-N,N-dimethylpyridine-3-sulfonamide is subject to both electrophilic and nucleophilic attacks, with the regioselectivity being heavily influenced by the directing effects of the amino and sulfonamide substituents.

Electrophilic and Nucleophilic Aromatic Substitution Patterning

Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus generally unreactive towards electrophilic aromatic substitution. However, the presence of the powerful electron-donating 2-amino group activates the ring towards EAS. Conversely, the 3-N,N-dimethylsulfonamide group is a strong electron-withdrawing group and deactivates the ring.

The directing effects of these two groups are as follows:

2-Amino group: Activating and ortho-, para-directing.

3-N,N-Dimethylsulfonamide group: Deactivating and meta-directing.

Considering these competing effects, electrophilic attack is most likely to occur at the positions most activated by the amino group and least deactivated by the sulfonamide group. The predicted order of reactivity for electrophilic substitution is C5 > C4. Substitution at C5 is favored as it is para to the activating amino group.

| Position | Influence of 2-Amino Group | Influence of 3-Sulfonamide Group | Predicted Reactivity |

| C4 | ortho (activating) | ortho (deactivating) | Moderately favored |

| C5 | para (activating) | meta (deactivating) | Most favored |

| C6 | meta (activating) | para (deactivating) | Disfavored |

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing sulfonamide group, makes the molecule susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present. The pyridine nitrogen and the sulfonamide group stabilize the negative charge in the Meisenheimer intermediate formed during SNAr. Reactions are most likely at positions ortho or para to the electron-withdrawing groups. For instance, if a leaving group were present at the C6 position, it would be activated towards nucleophilic attack.

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the case of this compound, both the 2-amino group (typically after protection as an amide or carbamate) and the 3-N,N-dimethylsulfonamide group can act as directed metalation groups (DMGs). uwindsor.caorganic-chemistry.org

Transformations Involving the Sulfonamide Moiety

The N,N-dimethylsulfonamide group is generally robust but can undergo specific transformations at both the nitrogen and sulfur centers.

Reactions at the Sulfonamide Nitrogen: Alkylation, Acylation, and Derivatization

Due to the absence of a proton on the nitrogen atom of the N,N-dimethylsulfonamide, it is not susceptible to direct deprotonation followed by alkylation or acylation, reactions that are common for primary and secondary sulfonamides. Derivatization would necessitate more forcing conditions, potentially involving cleavage of a methyl group or the N-S bond.

Reactivity at the Sulfonyl Sulfur Center (e.g., Oxidation, Reduction)

The sulfur atom in the sulfonamide group is in its highest oxidation state (+6) and is therefore not susceptible to further oxidation. However, it can undergo reduction. Reductive cleavage of the C-S bond in aryl sulfonamides can be achieved using strong reducing agents like samarium(II) iodide or by using alkali metals in liquid ammonia (B1221849). strath.ac.uk Such reactions would lead to the formation of 2-amino-N,N-dimethylaminopyridine. Nucleophilic substitution at the sulfonyl sulfur is also a possibility, although it generally requires a good leaving group on the sulfur, which is not present in this molecule.

Reactivity of the 2-Amino Group on the Pyridine Ring

The 2-amino group is a key site of reactivity in this compound. It behaves as a nucleophile and can participate in a variety of bond-forming reactions.

The lone pair of electrons on the amino nitrogen is available for reaction with electrophiles. Common reactions involving the 2-amino group of substituted pyridines include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: While direct alkylation can be challenging due to the possibility of over-alkylation and competing reaction at the pyridine nitrogen, mono-alkylation can be achieved under specific conditions, for example, via reductive amination. researchgate.net

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions.

Coupling Reactions: The amino group can participate in various transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.

The nucleophilicity of the 2-amino group is somewhat attenuated by the electron-withdrawing effect of the adjacent sulfonamide group. Nevertheless, it remains a reactive site for functionalization.

| Reaction Type | Reagents | Expected Product |

| Acylation | Acetyl chloride, pyridine | N-(3-(N,N-dimethylsulfamoyl)pyridin-2-yl)acetamide |

| Reductive Amination | Benzaldehyde, NaBH4 | N-benzyl-3-(N,N-dimethylsulfamoyl)pyridin-2-amine |

| Diazotization | NaNO2, HCl | 2-diazo-N,N-dimethylpyridine-3-sulfonamide cation |

Interplay of Functional Groups in Complex Chemical Reactions

The reactivity of this compound is governed by the electronic effects of its functional groups. The 2-amino group is a strong activating group, donating electron density into the pyridine ring through resonance. This increases the nucleophilicity of the ring, particularly at the positions ortho and para to the amino group (positions 3, 5, and the ring nitrogen). Conversely, the sulfonamide group at the 3-position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and makes the pyridine ring more susceptible to nucleophilic substitution.

The N,N-dimethyl substitution on the sulfonamide group sterically hinders reactions at the sulfonamide nitrogen and also influences its electronic properties. The dimethyl groups are electron-donating, which slightly reduces the electron-withdrawing strength of the sulfonamide group compared to an unsubstituted sulfonamide.

In the context of nucleophilic aromatic substitution, the electron-withdrawing sulfonamide group would facilitate the attack of nucleophiles, particularly if a leaving group is present at the 2- or 6-position. The inherent electron deficiency of the pyridine ring further supports such reactions.

The basicity of the pyridine nitrogen is also influenced by these substituents. The electron-donating amino group increases its basicity, while the electron-withdrawing sulfonamide group decreases it. The net effect on the pKa of the pyridinium (B92312) ion would depend on the balance of these opposing electronic influences.

Reaction Pathways and Intermediate Characterization

Given the functional groups present, several reaction pathways can be postulated for this compound.

Electrophilic Substitution: In electrophilic substitution reactions, the initial step would involve the attack of an electrophile on the electron-rich pyridine ring. The formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion, is the rate-determining step. Due to the strong directing effect of the 2-amino group, the electrophile would preferentially add to the 5-position. The resulting intermediate would be stabilized by delocalization of the positive charge over the ring and onto the nitrogen atom of the amino group. Subsequent deprotonation would restore aromaticity.

Nucleophilic Substitution: Nucleophilic aromatic substitution would likely proceed via an addition-elimination mechanism, especially if a good leaving group is present on the ring. A nucleophile would attack the electron-deficient ring, forming a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing sulfonamide group would help to stabilize this intermediate by delocalizing the negative charge. The departure of the leaving group would then lead to the substituted product. Pyridines with leaving groups at the 2- and 4-positions are particularly reactive towards nucleophilic substitution because the negative charge in the intermediate can be delocalized onto the ring nitrogen. quimicaorganica.org

Reactions involving the Amino Group: The 2-amino group can undergo a variety of reactions typical of primary aromatic amines. These include diazotization with nitrous acid to form a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents. Acylation of the amino group is also a common reaction, which can be used to protect the amino group or to introduce new functional moieties. ncert.nic.in

Reactions involving the Sulfonamide Group: The N,N-dimethylsulfonamide group is generally stable. However, under harsh conditions, cleavage of the sulfur-nitrogen bond or the sulfur-carbon bond could occur.

The characterization of intermediates in these hypothetical reaction pathways would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, the formation of a sigma complex in electrophilic substitution could be inferred from changes in the NMR spectrum. Similarly, the structure of any stable intermediates or final products would be confirmed using these analytical methods.

Without specific experimental studies on this compound, the detailed mechanistic pathways and the precise nature of any intermediates remain speculative. Further research is needed to fully elucidate the chemical reactivity of this compound.

Synthesis and Characterization of Derivatives and Analogues of 2 Amino N,n Dimethylpyridine 3 Sulfonamide for Academic Exploration

Systematic Structural Modifications for Structure-Property Relationship Studies

The N,N-dimethylamino moiety of the sulfonamide is a key site for modification to explore the impact of steric bulk, lipophilicity, and hydrogen bonding potential. The synthesis of these derivatives typically begins with a common precursor, 2-aminopyridine-3-sulfonyl chloride, which can be readily prepared from 2-aminopyridine (B139424). This reactive intermediate is then treated with a variety of primary or secondary amines to generate a library of N-substituted sulfonamides.

For instance, reacting 2-aminopyridine-3-sulfonyl chloride with amines such as diethylamine, piperidine (B6355638), or morpholine (B109124) would yield analogues with varied steric and electronic profiles. The introduction of bulkier alkyl groups (e.g., diethyl vs. dimethyl) can influence the molecule's conformation and its ability to interact with other molecules. Incorporating cyclic amines like piperidine or morpholine introduces conformational rigidity and alters the lipophilicity and hydrogen-bonding capacity of the sulfonamide nitrogen's local environment. researchgate.net

These structural changes can be correlated with shifts in physicochemical properties such as solubility, melting point, and chromatographic retention times. Spectroscopic analysis, including NMR and IR, is crucial for confirming the structures and observing electronic changes within the molecule. For example, the chemical shifts of the pyridine (B92270) ring protons can be affected by the nature of the N-substituents on the sulfonamide.

Table 1: Representative Analogues with Modifications at the Sulfonamide Nitrogen This table is interactive. Click on the headers to sort the data.

| Derivative Name | Amine Reagent | Expected Change in Property | Synthetic Approach |

|---|---|---|---|

| 2-amino-N,N-diethylpyridine-3-sulfonamide | Diethylamine | Increased lipophilicity and steric bulk | Reaction of 2-aminopyridine-3-sulfonyl chloride with diethylamine. |

| 2-amino-1-(piperidine-1-sulfonyl)pyridine | Piperidine | Increased rigidity and lipophilicity | Reaction of 2-aminopyridine-3-sulfonyl chloride with piperidine. researchgate.net |

| 2-amino-1-(morpholine-4-sulfonyl)pyridine | Morpholine | Increased polarity and hydrogen bond acceptor capacity | Reaction of 2-aminopyridine-3-sulfonyl chloride with morpholine. researchgate.net |

Modifying the pyridine ring by introducing various substituents allows for the fine-tuning of the electronic properties of the entire molecule. The position and nature of these substituents can significantly impact the pKa of the pyridine nitrogen, the electron density of the aromatic system, and the reactivity of the amino and sulfonamide groups. nih.gov

Introducing electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) at positions 4, 5, or 6 would decrease the basicity of the pyridine nitrogen and the 2-amino group. Conversely, electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) would increase the electron density on the ring, enhancing basicity. researchgate.net

Steric effects can also be studied by introducing bulky groups, such as a tert-butyl group, adjacent to the existing functionalities. These modifications can induce conformational changes, affecting intramolecular hydrogen bonding between the 2-amino group and the sulfonamide oxygen, a common feature in related structures. The synthesis of these derivatives often requires starting from an appropriately substituted 2-aminopyridine.

Table 2: Examples of Pyridine Ring Substitutions and Their Predicted Electronic Effects This table is interactive. Click on the headers to sort the data.

| Derivative Name | Substituent | Position | Predicted Electronic Effect |

|---|---|---|---|

| 2-amino-5-nitro-N,N-dimethylpyridine-3-sulfonamide | -NO₂ | 5 | Electron-withdrawing; decreases basicity of pyridine N and 2-amino group. nih.gov |

| 2-amino-5-methoxy-N,N-dimethylpyridine-3-sulfonamide | -OCH₃ | 5 | Electron-donating; increases basicity of pyridine N and 2-amino group. |

| 2-amino-6-chloro-N,N-dimethylpyridine-3-sulfonamide | -Cl | 6 | Inductively electron-withdrawing; decreases basicity. |

One common bioisostere for a sulfonamide is a "reverse sulfonamide" (-NHSO₂-). Synthesizing such an analogue would involve a different synthetic route, perhaps starting with 3-amino-N,N-dimethylpyridin-2-amine and reacting it with a sulfonylating agent. Other potential replacements include sulfinamide (-SONH-) or amide (-CONH-) linkers, each of which would significantly alter the geometry, acidity, and hydrogen bonding capabilities of the linker region. researchgate.net These changes allow researchers to determine the significance of the tetrahedral geometry and the acidic proton of the sulfonamide group.

Furthermore, modifications can be made to the sulfur atom itself. For example, replacing one of the oxygen atoms with a nitrogen substituent leads to a sulfonimidamide, which introduces a new point of diversity and converts the achiral sulfur center into a stereogenic one. researchgate.net

Synthesis of Heterocyclic Analogues Incorporating the Sulfonamide Moiety

The 2-amino-N,N-dimethylpyridine-3-sulfonamide scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. The presence of the 2-amino group and the adjacent pyridine nitrogen makes it an ideal precursor for constructing fused rings, leading to novel chemical entities with distinct properties.

A common strategy involves the reaction of the 2-aminopyridine nitrogen with a bifunctional electrophile to form a five or six-membered ring fused to the pyridine core. For example, reacting the parent compound with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives. This reaction creates a new five-membered aromatic ring, planarizing the structure and extending the conjugated π-system.

Similarly, condensation reactions with reagents like 1,3-dicarbonyl compounds or their equivalents can be used to construct fused six-membered rings, such as pyrimido[1,2-a]pyridines. These synthetic transformations significantly alter the shape, size, and electronic landscape of the original molecule, providing access to a diverse range of chemical structures for further academic exploration. nih.govnih.gov

Isomeric Investigations and Their Distinct Chemical Behavior

The positional arrangement of the amino and sulfonamide groups on the pyridine ring has a profound effect on the chemical behavior of the molecule. Synthesizing and comparing isomers of this compound provides valuable insight into the interplay of electronic and steric effects.

Key isomers for comparison include:

2-amino-N,N-dimethylpyridine-4-sulfonamide : Here, the sulfonamide group is para to the ring nitrogen. This positioning would likely have a different electronic influence on the 2-amino group compared to the 3-sulfonamide isomer.

2-amino-N,N-dimethylpyridine-5-sulfonamide : In this isomer, the sulfonamide is meta to the ring nitrogen, which will alter the inductive and resonance effects across the ring.

4-amino-N,N-dimethylpyridine-3-sulfonamide : Swapping the positions of the amino and pyridine nitrogen relative to the sulfonamide group would drastically change the molecule's properties, including its potential for intramolecular hydrogen bonding.

The synthesis of these isomers requires different starting materials, such as the corresponding aminopyridine sulfonic acids or their precursors, which are then converted to the respective sulfonyl chlorides and subsequently reacted with dimethylamine (B145610). rasayanjournal.co.ingoogle.comresearchgate.net A comparative study of their properties—such as pKa, spectroscopic data (NMR, UV-Vis), and reactivity in benchmark reactions—can illuminate the consequences of functional group placement. Computational studies on the charge density and electrostatic potential of these isomers can further rationalize the observed differences in their chemical behavior. researchgate.net

Theoretical Design Principles for Rational Compound Libraries

The synthesis of derivatives and analogues is most effective when guided by theoretical design principles. Computational chemistry offers powerful tools to plan and prioritize synthetic targets, maximizing the information gained from a library of compounds. nih.gov

Ligand-based design can be employed by using the core this compound structure as a template. Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, dipole moment) of a virtual library of derivatives with experimentally determined properties. nih.gov This approach helps identify which structural modifications are most likely to produce compounds with desired characteristics.

Structure-based design , while more common in drug discovery, can be adapted for academic exploration. If the compound is being studied for its interaction with a particular protein or material, molecular docking simulations can predict binding modes and affinities. tandfonline.com These simulations can guide the design of analogues with enhanced interactions, for example, by modifying substituents on the pyridine ring to fill a specific hydrophobic pocket or by altering the sulfonamide N-substituents to form new hydrogen bonds.

These computational approaches enable the rational construction of a compound library, ensuring that the synthesized molecules cover a diverse chemical space and provide meaningful insights into structure-property relationships. researchgate.net

Applications in Advanced Chemical Research and Mechanistic Biological Inquiry Excluding Clinical Pharmacology

Coordination Chemistry and Metal Complexation

The presence of multiple potential donor atoms in 2-amino-N,N-dimethylpyridine-3-sulfonamide, namely the pyridine (B92270) nitrogen, the amino nitrogen, and the oxygen and nitrogen atoms of the sulfonamide group, suggests a rich coordination chemistry. While specific studies on this exact molecule are limited, the behavior of analogous 2-aminopyridine (B139424) and sulfonamide-containing ligands provides a strong basis for understanding its potential in forming a diverse array of metal complexes.

In metal complexes, this compound can exhibit versatile coordination modes. The pyridine nitrogen is a common and strong coordination site for a wide range of metal ions. The 2-amino group can also participate in coordination, leading to the formation of stable five-membered chelate rings with a metal center.

The sulfonamide group introduces further complexity and functionality. The sulfonamide nitrogen, upon deprotonation, can act as a potent anionic donor, while the sulfonyl oxygens can also engage in coordination, potentially leading to bridging modes or further chelation. The interplay between these different donor sites allows the ligand to act as a monodentate, bidentate, or even a bridging ligand, depending on the metal ion, the reaction conditions, and the presence of other co-ligands.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Chelate Ring Size |

| Monodentate | Pyridine Nitrogen | - |

| Bidentate | Pyridine Nitrogen and Amino Nitrogen | 5-membered |

| Bidentate | Amino Nitrogen and Sulfonamide Nitrogen (deprotonated) | 6-membered |

| Bridging | Sulfonyl Oxygens | - |

The synthesis of transition metal complexes with this compound would likely follow established methodologies for related aminopyridine and sulfonamide ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to facilitate deprotonation of the sulfonamide group if desired.

Based on studies of similar ligands, a variety of coordination geometries could be anticipated, including tetrahedral, square planar, and octahedral, depending on the transition metal and the stoichiometry of the complex.

Metal complexes incorporating sulfonamide ligands have shown promise as catalysts in a range of organic transformations. The electronic properties of the sulfonamide group can influence the Lewis acidity of the metal center, which is a key factor in catalysis. Furthermore, the non-covalent interactions involving the sulfonamide moiety can play a role in substrate recognition and the stabilization of transition states.

While direct catalytic applications of this compound complexes have not been extensively reported, related metal-aminopyridine and metal-sulfonamide complexes have demonstrated activity in reactions such as:

Cross-coupling reactions: Palladium and nickel complexes with aminopyridine-type ligands are known to be effective catalysts for various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Oxidation reactions: The redox-active nature of some transition metals, when complexed with ligands that can stabilize different oxidation states, allows for their use as catalysts in oxidation reactions.

Asymmetric catalysis: Chiral versions of sulfonamide-containing ligands have been employed in asymmetric catalysis, where the sulfonamide group can play a crucial role in establishing the chiral environment around the metal center, leading to enantioselective product formation.

The combination of the aminopyridine and sulfonamide functionalities in this compound suggests that its metal complexes could be promising candidates for new catalytic systems with unique reactivity and selectivity.

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to participate in a variety of non-covalent interactions makes it an attractive building block in the fields of supramolecular chemistry and crystal engineering. These interactions can be harnessed to direct the self-assembly of molecules into well-defined one-, two-, and three-dimensional architectures.

The key functional groups of this compound can all participate in hydrogen bonding. The amino group and the sulfonamide N-H can act as hydrogen bond donors, while the pyridine nitrogen and the sulfonyl oxygens are effective hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows for the formation of robust and predictable hydrogen-bonding networks.

In addition to hydrogen bonding, other non-covalent interactions can play a significant role in the self-assembly of this molecule. These include:

π-π stacking: The pyridine ring can engage in π-π stacking interactions with other aromatic systems.

C-H···π interactions: The C-H bonds of the pyridine ring and the methyl groups can interact with the π-system of adjacent molecules.

The interplay of these various non-covalent interactions can lead to the formation of complex and interesting supramolecular assemblies, such as chains, layers, and three-dimensional networks.

The principles of crystal engineering can be applied to design and synthesize cocrystals of this compound with other molecules (coformers). The selection of coformers with complementary hydrogen bonding functionalities can lead to the formation of new crystalline materials with tailored physical and chemical properties.

For example, coformers containing carboxylic acid or amide groups would be expected to form strong and predictable hydrogen bonds with the pyridine and sulfonamide moieties of the target molecule. The formation of such cocrystals can be achieved through various techniques, including solution crystallization, grinding, and solvent-assisted grinding.

Furthermore, the shape and size of this compound may allow it to act as a guest molecule in the formation of inclusion compounds with host molecules that possess suitable cavities. Conversely, self-assembled structures of this molecule could potentially create voids capable of encapsulating smaller guest molecules. The characterization of such cocrystals and inclusion compounds would involve techniques such as single-crystal and powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 2: Potential Supramolecular Synthons involving this compound

| Synthon Type | Interacting Groups | Description |

| Homosynthon | Sulfonamide N-H and Sulfonyl O | Dimer or catemer formation |

| Heterosynthon | Pyridine N and Carboxylic Acid O-H | Strong hydrogen bond |

| Heterosynthon | Amino N-H and Carboxylic Acid C=O | Hydrogen bond |

| Heterosynthon | Sulfonamide N-H and Amide C=O | Hydrogen bond |

Contributions to Materials Science and Advanced Functional Materials

The exploration of pyridine sulfonamide derivatives, including this compound, in the field of materials science is an emerging area. While specific, extensive research on this particular compound's role in advanced functional materials is not yet widely documented, the foundational moieties of the molecule—the pyridine ring, the amino group, and the sulfonamide function—are known to be valuable in the synthesis of polymers and other advanced materials. acs.org The inherent electronic properties and coordination capabilities of such structures suggest potential for future investigation in specialized material applications.

The pyridine skeleton, a core component of this compound, is a well-established building block in materials with interesting electronic and optical properties. The incorporation of heteroatoms and various functional groups can influence the electron distribution and molecular architecture, which are critical for material performance. nih.gov For instance, studies on related pyridine N-oxide derivatives have analyzed their crystal structures, molecular properties, and electron level distributions to assess their potential for applications such as ligand-to-lanthanide ion energy transfer. nih.gov The presence of the amino and sulfonamide groups on the pyridine ring of this compound could further modulate these properties, suggesting that it and similar compounds could be investigated as components in the design of novel organic materials for optical and electronic devices. However, dedicated studies focusing on the specific electronic or optical material applications of this compound are not prominent in current literature.

In the broader context of energy-related materials, organic compounds are crucial for the development of components for batteries, solar cells, and other energy storage and conversion systems. The electrochemical properties of molecules containing pyridine and sulfonamide groups can be of interest. For example, nickel-catalyzed cross-coupling reactions, which tolerate sulfonamide functionalities, are used to synthesize complex molecules that are precursors to advanced polymers and materials. acs.org While direct application of this compound in energy materials has not been detailed, its chemical structure presents possibilities for its use as a ligand, an additive, or a monomer in the synthesis of functional polymers or coordination complexes for energy-related research.

In Vitro Biological Activity and Mechanistic Studies (excluding human clinical data)

The sulfonamide functional group is a classic pharmacophore, and its presence in this compound makes the compound a subject of significant interest for in vitro biological studies. Research primarily focuses on its role as an enzyme inhibitor and its interactions at a molecular level in controlled, non-clinical settings.

Sulfonamides are a prominent class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. mdpi.commdpi.com The primary mechanism of inhibition involves the deprotonated sulfonamide group (SO₂NH⁻), which coordinates directly to the Zn(II) ion in the enzyme's active site. mdpi.com This binding event displaces a zinc-bound water molecule or hydroxide (B78521) ion, disrupting the catalytic cycle and effectively inhibiting the enzyme's function. mdpi.com

Pyridine-3-sulfonamide derivatives, in particular, have been investigated as inhibitors against various CA isoforms. mdpi.com While specific inhibition constants (Kᵢ) for this compound are not detailed in the provided search results, studies on analogous sulfonamides demonstrate potent inhibition against several human (hCA) and bacterial CAs. mdpi.comnih.gov For example, a related thiadiazole-based sulfonamide showed potent inhibition of hCA isoforms IV, VII, IX, XII, and XIII with Kᵢ values ranging from 0.61 to 39 nM. nih.gov

Beyond carbonic anhydrases, the sulfonamide scaffold is explored for the inhibition of other enzymes. Some sulfonamide derivatives have been designed as dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes crucial for folate biosynthesis in microorganisms. nih.gov This dual inhibition strategy can enhance therapeutic efficacy in antimicrobial contexts. nih.gov

Table 1: Examples of In Vitro Enzyme Inhibition by Structurally Related Sulfonamides

| Compound Class | Target Enzyme(s) | Inhibition Values (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide | hCA IV, VII, IX, XII, XIII | Kᵢ: 0.61-39 nM | nih.gov |

| 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide | hCA II, VA | Kᵢ: 121-438 nM | nih.gov |

| N-sulfonamide 2-pyridone derivatives | DHPS / DHFR | IC₅₀: 2.76 µg/mL / 0.20 µg/mL (for compound 11a) | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the inhibitory potential of the sulfonamide class.

Molecular recognition is fundamental to the action of enzyme inhibitors. Studies using techniques like X-ray crystallography and molecular docking have elucidated how sulfonamide-based inhibitors bind to their target enzymes. For carbonic anhydrase II, the crystal structure of an adduct with an inhibitor revealed detailed interactions between the sulfonamide and amino acid residues within the active site, which differ from other related inhibitors. nih.gov

In the context of PI3K/mTOR dual inhibitors, a sulfonamide methoxypyridine derivative was shown to form multiple hydrogen bonds within the affinity binding pocket. mdpi.com The oxygen atoms of the methoxy (B1213986) and sulfonyl groups formed hydrogen bonds with Lys802, while the sulfonamide NH group and the pyridine ring nitrogen interacted with other key residues like Asp933, Tyr836, and Asp810. mdpi.com Similarly, docking studies of dual DHPS/DHFR inhibitors showed that the sulfonamide-containing compound could occupy both the p-aminobenzoic acid and pterin (B48896) binding pockets of the target enzymes. nih.gov These studies underscore the ability of the pyridine sulfonamide scaffold to engage in specific, high-affinity interactions that are crucial for molecular recognition and potent inhibition.

Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of enzyme inhibitors. For pyridine sulfonamides, SAR studies have demonstrated that modifying the "tail" portion of the molecule—the part extending away from the zinc-binding sulfonamide group—can significantly impact inhibitory activity. mdpi.comacs.org By introducing different substituents, researchers can probe interactions with amino acids at the entrance of the enzyme's active site, leading to improved isoform selectivity. mdpi.com

A "three-tails approach" has been designed to modify benzenesulfonamide (B165840) inhibitors to improve the ligand/isoform matching and selectivity for different carbonic anhydrases. acs.org In the development of PI3K inhibitors, SAR analysis revealed that amide substituents at a specific position were beneficial for the ligand-receptor interaction, with the size of the N-alkyl group being a critical factor for inhibitory activity. mdpi.com These studies highlight a key principle in medicinal chemistry: small structural modifications to the core scaffold of a molecule like this compound can lead to substantial changes in its biological activity and selectivity profile.

Future Research Directions and Emerging Paradigms for 2 Amino N,n Dimethylpyridine 3 Sulfonamide

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery and optimization of novel molecular functions are increasingly reliant on the integration of high-throughput and automated technologies. For 2-amino-N,N-dimethylpyridine-3-sulfonamide and its derivatives, these platforms represent a significant opportunity to accelerate research.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological or chemical activity. Multiplexed HTS assays have been successfully developed for other sulfonyl/sulfonamide pyrimidine (B1678525) derivatives to identify novel enzyme inhibitors. nih.gov A similar approach could be applied to screen libraries of compounds structurally related to this compound against a wide array of biological targets, such as kinases, proteases, or receptors, to uncover new therapeutic leads. nih.govnih.gov

Automated Synthesis: The modular nature of the pyridine-sulfonamide scaffold lends itself well to automated synthesis. Continuous flow chemistry, an automated methodology, has been effectively used for the synthesis of other complex nitrogen-containing heterocycles like tetrahydronaphthyridines from pyridine (B92270) precursors. nih.gov By adapting these flow synthesis protocols, libraries of this compound analogs could be generated with systematic variations in substitution patterns. This automated approach not only increases the efficiency of compound production but also facilitates the rapid exploration of structure-activity relationships (SAR). nih.gov

Exploration of Photophysical Properties and Optoelectronic Applications

The pyridine ring is a well-known component in materials with interesting optical and electronic properties. The fusion of a pyridine core with a sulfonamide group, as seen in this compound, creates a donor-acceptor system that warrants investigation for its photophysical behavior.

Research on other pyridine-containing polymers and hybrid fluorophores has demonstrated their potential in optoelectronics. rsc.orgresearchgate.net For instance, the photophysical properties of protonated poly(p-pyridine) are significantly influenced by interactions with sulfonic acids, affecting both ground and excited states. st-andrews.ac.uk Theoretical studies using Density Functional Theory (DFT) on pyridine derivatives have been employed to understand their electronic structure and predict their suitability for optoelectronic applications. nih.gov

Future research could focus on characterizing the absorption and emission spectra, fluorescence quantum yield, and solvatochromism of this compound. These investigations may reveal its potential for use in:

Organic Light-Emitting Diodes (OLEDs): Pyridine-containing polymers are explored for their electron-transporting properties in light-emitting devices. researchgate.net

Fluorescent Probes: The sensitivity of related structures to their environment could be harnessed to develop sensors for ions or small molecules.

Dye-Sensitized Solar Cells: Pyridine derivatives have been used as surface additives to improve the efficiency of photoanodes in solar cells by retarding back-electron transfer. researchgate.net

Development of Novel Synthetic Methodologies for Pyridine-Sulfonamide Hybrids

While established methods exist for the synthesis of sulfonamides, the development of more efficient, versatile, and sustainable synthetic routes is a continuous goal in organic chemistry. Research into novel methodologies for creating pyridine-sulfonamide hybrids can broaden the accessible chemical space and facilitate the creation of more complex molecular architectures.

Recent synthetic strategies for related compounds include:

Multi-component Reactions: A patent describes the synthesis of 2-amino pyridine compounds via the reaction of 2,4-pentadiene nitrile compounds with amines, offering a streamlined approach to the core structure. google.com

Catalytic C-N Coupling: Palladium-catalyzed C-N bond formation has been telescoped with other reactions, such as photoredox-catalyzed hydroaminoalkylation, to build complex pyridine-based scaffolds in a continuous flow system. nih.gov

Electrochemical Synthesis: Electrochemical methods are emerging as a powerful tool for C-O bond coupling in the synthesis of complex ethers from pyridine-containing phenols, showcasing the potential for mild, selective, and scalable reactions. acs.org

Future work could focus on applying these modern synthetic techniques to this compound, potentially leading to solvent-free reactions, improved yields, and access to novel derivatives that are difficult to obtain through traditional methods. nih.gov

Advanced Applications in Chemical Biology as Mechanistic Probes

The sulfonamide functional group is a cornerstone of medicinal chemistry, and pyridine-sulfonamide hybrids have shown promise as inhibitors of various enzymes. acs.orgnih.govnih.gov This inhibitory potential makes them excellent candidates for development as chemical probes to study biological pathways and mechanisms of disease.

For example, certain pyridine-based N-sulfonamides have been investigated as inhibitors of Hsp90α protein and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are significant targets in cancer research. acs.orgnih.gov By designing derivatives of this compound, it may be possible to create potent and selective inhibitors for specific enzymes. These compounds could then be used as mechanistic probes to:

Elucidate the role of a target enzyme in cellular signaling pathways.

Validate a protein as a potential drug target.

Understand the molecular basis of drug resistance by studying interactions with both wild-type and mutant enzymes. biorxiv.org

The development of such probes would be a valuable contribution to chemical biology, enabling a deeper understanding of complex biological systems.

Theoretical Advancements in Predicting Molecular Behavior and Reactivity

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, guiding experimental design and accelerating the discovery process. For this compound, theoretical advancements can offer profound insights into its structure, reactivity, and potential interactions.

Quantum Chemistry and DFT: Methods like Density Functional Theory (DFT) can be used to calculate a range of properties. Studies on related sulfonamides and pyridines have successfully used DFT to simulate infrared spectra, calculate NMR chemical shifts, and analyze electronic properties like HOMO-LUMO energy gaps to understand charge transfer within the molecule. nih.govnih.govresearchgate.net These calculations can predict reactivity, stability, and even potential photophysical characteristics. nih.gov

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical correlation between the chemical structure of a molecule and its properties. Such models have been developed to predict the thermodynamic properties (e.g., enthalpy of formation) of sulfonamide drugs, which can be useful in designing new compounds with desired characteristics. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target. This can provide insights into conformational preferences and binding mechanisms.

Future theoretical work could focus on building comprehensive computational models for this specific molecule, allowing for the in silico prediction of its adsorption behavior, biodegradation pathways, and binding affinity to various biological targets. nih.govnih.gov

Table of Predicted Properties for this compound

The following table presents theoretically predicted data for the molecule, offering insights into its behavior in mass spectrometry analysis.

| Adduct | m/z (mass to charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 202.06448 | 140.1 |

| [M+Na]⁺ | 224.04642 | 148.6 |

| [M-H]⁻ | 200.04992 | 144.0 |

| [M+NH₄]⁺ | 219.09102 | 158.4 |

| [M+K]⁺ | 240.02036 | 146.8 |

| Data sourced from PubChemLite. uni.lu |

Q & A

Q. What are the common synthetic routes for preparing 2-amino-N,N-dimethylpyridine-3-sulfonamide, and how are reaction conditions optimized?

The compound is typically synthesized via sulfonylation of 2-amino-3-aminopyridine derivatives with sulfonyl chlorides. A standard protocol involves reacting 2,3-diaminopyridine with 4-methylbenzenesulfonyl chloride in dichloromethane/pyridine (15:1) at 313 K for 24 hours, yielding the product in 68% after recrystallization . Optimization includes solvent selection (e.g., pyridine as a base to neutralize HCl byproducts) and temperature control to avoid over-sulfonylation. Characterization via -NMR and FTIR is critical to confirm sulfonamide bond formation and amine protection .

Q. How do researchers characterize the purity and structural integrity of this compound?

Purity is assessed using HPLC (reverse-phase C18 column) with UV detection at 254 nm. Structural confirmation employs -/-NMR to verify methyl and dimethylamino proton signals (δ 2.8–3.1 ppm for N–CH) and FTIR for sulfonamide S=O stretches (~1350 cm) . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z 215.08 for [M+H]) .

Q. What are the primary challenges in synthesizing this compound derivatives?

Key challenges include regioselectivity during sulfonylation (e.g., preferential protection at the 3-amino group over the 2-amino group) and side reactions like over-sulfonation. For example, using tosyl chloride on 2,3-diaminopyridine unexpectedly yielded a 3,3-ditosyl product due to steric and electronic factors . Mitigation involves controlled stoichiometry (1:3 molar ratio of diamine to sulfonyl chloride) and monitoring via TLC .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction reveals dihedral angles between the pyridine ring and sulfonamide-substituted benzene rings (50.01° and 32.01° in the reported structure), confirming steric constraints . Hydrogen-bonding networks (N–H⋯N interactions forming R(8) motifs) stabilize the crystal lattice, providing insights into supramolecular assembly . Such data validate computational models (e.g., DFT) for predicting reactivity .

Q. What methodologies are used to analyze contradictory data in sulfonamide bioactivity studies?

Discrepancies in antimicrobial activity (e.g., variable MIC values) may arise from assay conditions (e.g., solvent polarity affecting solubility) or bacterial strain specificity. Researchers address these by standardizing protocols (e.g., CLSI guidelines) and using control compounds like sulfadiazine . Dose-response curves and time-kill assays further clarify mechanisms .

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

Molecular docking (AutoDock Vina) and pharmacophore modeling identify key interactions (e.g., hydrogen bonds with bacterial dihydropteroate synthase). QSAR studies correlate substituent electronic parameters (Hammett σ) with antimicrobial potency, prioritizing electron-withdrawing groups at the sulfonamide para-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.